molecular formula C18H20N4O2S B2966158 6-{4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl}-1,3-benzothiazole CAS No. 1209550-42-4

6-{4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl}-1,3-benzothiazole

Cat. No.: B2966158
CAS No.: 1209550-42-4
M. Wt: 356.44
InChI Key: IISGGMUZTVGTOT-UHFFFAOYSA-N
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Description

6-{4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl}-1,3-benzothiazole is a complex organic compound that features a benzothiazole ring, a piperidine ring, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl}-1,3-benzothiazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the oxadiazole ring: This can be achieved by reacting an appropriate hydrazide with an isocyanate under reflux conditions.

    Piperidine ring formation: The oxadiazole intermediate is then reacted with a piperidine derivative in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

    Benzothiazole ring formation: The final step involves the cyclization of the intermediate with a benzothiazole precursor under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.

    Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to ring opening.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, especially at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Substituted piperidine derivatives.

Scientific Research Applications

6-{4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl}-1,3-benzothiazole has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Materials Science: The compound is studied for its potential use in organic light-emitting diodes (OLEDs) and other electronic materials.

    Biology: It is used as a probe in biochemical assays to study enzyme activity and protein interactions.

    Industry: The compound is explored for its use in the development of new polymers and coatings with unique properties.

Comparison with Similar Compounds

Similar Compounds

  • 6-{4-[5-(methyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl}-1,3-benzothiazole
  • 6-{4-[5-(ethyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl}-1,3-benzothiazole

Uniqueness

  • Structural Features : The presence of the propan-2-yl group in the oxadiazole ring distinguishes it from similar compounds, potentially leading to different biological activities and physical properties.
  • Biological Activity : The specific substitution pattern can result in unique interactions with biological targets, making it a valuable compound for drug discovery and development.

Properties

IUPAC Name

1,3-benzothiazol-6-yl-[4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2S/c1-11(2)16-20-21-17(24-16)12-5-7-22(8-6-12)18(23)13-3-4-14-15(9-13)25-10-19-14/h3-4,9-12H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IISGGMUZTVGTOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(O1)C2CCN(CC2)C(=O)C3=CC4=C(C=C3)N=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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